molecular formula C12H15NO3 B3101880 Ethyl (2-ethylanilino)(oxo)acetate CAS No. 140391-41-9

Ethyl (2-ethylanilino)(oxo)acetate

Cat. No.: B3101880
CAS No.: 140391-41-9
M. Wt: 221.25 g/mol
InChI Key: YZIPUQIUGPKDOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl (2-ethylphenyl)aminoacetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Synthesis of Novel α-Ketoamide Derivatives Ethyl (2-ethylphenyl)aminoacetate has been used in the synthesis of novel α-ketoamide derivatives. A study by El‐Faham et al. (2013) demonstrated its application in the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing its potential in organic synthesis.

  • Chemoselective Synthesis of Tetrahydropyridines The compound has been utilized in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. Pretto et al. (2019) reported the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting its versatility in chemical reactions (Pretto et al., 2019).

  • Production of Pyrrole Derivatives Ethyl (2-ethylphenyl)aminoacetate is instrumental in producing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. Yavari et al. (2002) described a reaction involving this compound with dimethyl acetylenedicarboxylate, leading to these pyrrole derivatives, indicative of its use in heterocyclic chemistry (Yavari et al., 2002).

  • Marine Fungus Compound Isolation In the study of marine microorganisms, this compound has been identified as part of the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. Wu et al. (2010) isolated new compounds, indicating its presence in natural products and its potential in pharmacological studies (Wu et al., 2010).

  • Formation of Azo- and Pyridazinones Al-Mousawi and El-Apasery (2012) demonstrated the use of ethyl (2-ethylphenyl)aminoacetate in forming 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines, showing its applicability in creating complex organic compounds (Al-Mousawi & El-Apasery, 2012).

  • Synthesis of Antimicrobial Agents Ethyl (2-ethylphenyl)aminoacetate has been used in the synthesis of new quinazolines with potential antimicrobial properties. Desai et al. (2007) explored its reactivity in producing compounds tested against various bacterial and fungal strains (Desai et al., 2007).

  • Enantioselective Synthesis Applications The compound has been part of the enantioselective synthesis of important chiral building blocks. Demir et al. (2003) reported the conversion of related compounds into chiral alcohols with high enantiomeric excess, important in stereochemistry (Demir et al., 2003).

  • Enzymatic Resolution in Stereochemistry Fadnavis et al. (2006) utilized similar compounds in the enzymatic resolution of derivatives to obtain enantiomerically pure substances, an essential process in stereoselective synthesis (Fadnavis et al., 2006).

  • Impurity Profiling in Pharmaceutical Analysis Thomasberger et al. (1999) demonstrated the role of ethyl (2-ethylphenyl)aminoacetate in determining the impurity profile of drug substances, showcasing its application in pharmaceutical quality control (Thomasberger et al., 1999).

  • Crystal Structure Analysis The crystal structure of derivatives of this compound has been determined, aiding in understanding molecular geometry and interactions. DyaveGowda et al. (2002) conducted X-ray crystallographic studies on related compounds, crucial for the understanding of molecular architecture (DyaveGowda et al., 2002).

Mechanism of Action

The mechanism of action of Ethyl (2-ethylphenyl)aminoacetate is not clear without specific context, such as its use in a biological or chemical process. More research would be needed to determine this .

Properties

IUPAC Name

ethyl 2-(2-ethylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-9-7-5-6-8-10(9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIPUQIUGPKDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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